3-Chloro-2-isobutoxypyridine-4-boronic acid 3-Chloro-2-isobutoxypyridine-4-boronic acid
Brand Name: Vulcanchem
CAS No.: 2096339-80-7
VCID: VC11703510
InChI: InChI=1S/C9H13BClNO3/c1-6(2)5-15-9-8(11)7(10(13)14)3-4-12-9/h3-4,6,13-14H,5H2,1-2H3
SMILES: B(C1=C(C(=NC=C1)OCC(C)C)Cl)(O)O
Molecular Formula: C9H13BClNO3
Molecular Weight: 229.47 g/mol

3-Chloro-2-isobutoxypyridine-4-boronic acid

CAS No.: 2096339-80-7

Cat. No.: VC11703510

Molecular Formula: C9H13BClNO3

Molecular Weight: 229.47 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-2-isobutoxypyridine-4-boronic acid - 2096339-80-7

Specification

CAS No. 2096339-80-7
Molecular Formula C9H13BClNO3
Molecular Weight 229.47 g/mol
IUPAC Name [3-chloro-2-(2-methylpropoxy)pyridin-4-yl]boronic acid
Standard InChI InChI=1S/C9H13BClNO3/c1-6(2)5-15-9-8(11)7(10(13)14)3-4-12-9/h3-4,6,13-14H,5H2,1-2H3
Standard InChI Key FZEGKAKCTANYMX-UHFFFAOYSA-N
SMILES B(C1=C(C(=NC=C1)OCC(C)C)Cl)(O)O
Canonical SMILES B(C1=C(C(=NC=C1)OCC(C)C)Cl)(O)O

Introduction

3-Chloro-2-isobutoxypyridine-4-boronic acid is a boronic acid derivative with a pyridine backbone, featuring a chlorine atom at the 3-position, an isobutoxy group at the 2-position, and a boronic acid group at the 4-position. This compound is of interest in organic chemistry due to its potential applications in synthesis and pharmaceutical research.

Synthesis and Preparation

The synthesis of 3-Chloro-2-isobutoxypyridine-4-boronic acid typically involves several steps, including the formation of the pyridine backbone, introduction of the isobutoxy group, and finally, the incorporation of the boronic acid moiety. This process often requires careful control of reaction conditions to achieve the desired substitution pattern.

Synthesis Steps:

  • Pyridine Backbone Formation: The initial step involves creating the pyridine ring, which can be achieved through various methods such as condensation reactions.

  • Introduction of Isobutoxy Group: The isobutoxy group is typically introduced via an etherification reaction.

  • Boronic Acid Incorporation: The final step involves converting the pyridine derivative into a boronic acid, often using a boronic acid derivative as a reagent.

Applications and Research Findings

Boronic acids, including 3-Chloro-2-isobutoxypyridine-4-boronic acid, are of significant interest in pharmaceutical and organic synthesis research due to their ability to form reversible covalent bonds with diols, which is useful in drug design and synthesis of complex molecules .

Pharmaceutical Applications:

  • Drug Design: Boronic acids can be used as building blocks in the synthesis of pharmaceutical compounds due to their versatility in forming covalent bonds.

  • Biological Activity: The presence of a boronic acid group can confer unique biological properties, such as enzyme inhibition.

Organic Synthesis:

  • Cross-Coupling Reactions: Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which is crucial in synthesizing complex organic molecules.

  • Complex Molecule Synthesis: The boronic acid functionality allows for the synthesis of complex molecules through controlled reactions.

Suppliers and Availability

3-Chloro-2-isobutoxypyridine-4-boronic acid is available from several chemical suppliers, including ChemScene and Combi-Blocks Inc.

SupplierProduct Availability
ChemSceneIn-stock or Backordered
Combi-Blocks Inc.Available

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